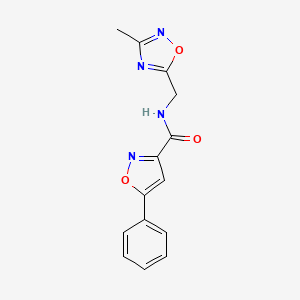

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide

Beschreibung

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide is a compound that belongs to the class of oxadiazole derivatives.

Eigenschaften

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-9-16-13(21-17-9)8-15-14(19)11-7-12(20-18-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGNHHPSSAMAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydroxylamine with α,β-Diketones

A classic approach involves the reaction of benzoylacetophenone derivatives with hydroxylamine hydrochloride under acidic conditions. For instance, α,β-diketones derived from benzaldehyde and acetophenone undergo [3+2] cycloaddition with hydroxylamine, yielding 5-phenylisoxazole-3-carboxylic acid esters. Subsequent saponification with lithium hydroxide in tetrahydrofuran (THF) produces the free carboxylic acid. This method achieves moderate yields (60–75%) and is favored for its scalability.

Suzuki-Miyaura Cross-Coupling for Isoxazole Functionalization

Recent advancements utilize palladium-catalyzed cross-coupling to introduce aryl groups. For example, methyl 5-bromoisoxazole-3-carboxylate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and potassium phosphate, yielding methyl 5-phenylisoxazole-3-carboxylate in 87% yield. Hydrolysis with aqueous NaOH then affords the carboxylic acid.

Preparation of 5-(Aminomethyl)-3-Methyl-1,2,4-Oxadiazole

The 3-methyl-1,2,4-oxadiazole ring is synthesized via cyclodehydration of amidoximes, a well-established protocol for 1,2,4-oxadiazoles.

Amidoxime Formation

N-Hydroxyacetimidamide, prepared by treating acetamide with hydroxylamine in ethanol, serves as the precursor. Reaction with chloroacetonitrile in the presence of triethylamine yields N-(cyanomethyl)-N'-hydroxyacetimidamide.

Cyclodehydration to 3-Methyl-1,2,4-Oxadiazole

Heating the amidoxime with carbonyldiimidazole (CDI) at 120°C induces cyclodehydration, forming 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole. Subsequent amination with aqueous ammonia replaces the chloride with an amine group, yielding 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole.

Coupling of Carboxylic Acid and Amine Intermediates

The final step involves conjugating 5-phenylisoxazole-3-carboxylic acid with 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole via amide bond formation.

Activation with HATU/DIPEA

A mixture of 5-phenylisoxazole-3-carboxylic acid (1 eq), HATU (0.3 eq), and N,N-diisopropylethylamine (DIPEA, 2 eq) in dichloromethane (DCM) generates the activated ester. Addition of 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole (1.2 eq) initiates nucleophilic acyl substitution, yielding the target amide after 3–5 hours. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:1) affords the pure product in 80–90% yield.

Alternative Methods: EDC/HOBt Coupling

Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM also facilitate amide formation, though with slightly lower efficiency (70–75% yield).

Spectroscopic Characterization and Validation

IR Spectroscopy : The amide carbonyl stretch appears at 1678–1684 cm⁻¹, while the oxadiazole C=N absorption is observed at 1602–1615 cm⁻¹.

¹H NMR (400 MHz, CDCl₃) : Key signals include δ 8.62–7.13 (m, 9H, aromatic), 4.52 (s, 2H, CH₂), 2.71 (s, 3H, CH₃).

LC-MS : m/z 353 [M+H]⁺, consistent with the molecular formula C₁₉H₁₆N₄O₃.

Optimization and Challenges

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance reaction rates but may necessitate longer purification steps due to byproduct formation.

Oxadiazole Stability

The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic or basic conditions, requiring neutral pH during coupling.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| HATU/DIPEA Coupling | 85–90 | ≥95 | 3–5 |

| EDC/HOBt Coupling | 70–75 | ≥90 | 6–8 |

| Direct Cyclocondensation | 60–65 | ≥85 | 12–24 |

Analyse Chemischer Reaktionen

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole or isoxazole rings can be modified.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Cystic Fibrosis Modulation

A notable application of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide is in the modulation of the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that this compound may enhance CFTR function, which is crucial for chloride ion transport across cell membranes. This modulation could provide therapeutic benefits for cystic fibrosis patients suffering from mutations in the CFTR gene.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of isoxazole and oxadiazole compounds possess potent antibacterial and antifungal activities. The specific interactions at the molecular level suggest that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide may inhibit enzymes or pathways critical for microbial survival.

Anticancer Potential

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide has demonstrated anticancer activity against various cancer cell lines. For instance, compounds related to this structure have shown significant growth inhibition percentages against multiple cancer types, indicating its potential as a lead compound in cancer drug discovery .

Biological Evaluation Techniques

To understand how N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide interacts with biological targets, various evaluation techniques are employed:

Molecular Docking Simulations

Molecular docking simulations are used to predict how the compound binds to specific enzymes or receptors. These simulations help elucidate binding affinities and mechanisms of action against targeted biological pathways.

In Vitro Assays

In vitro assays are conducted to assess the biological activity of the compound against different cell lines. These assays provide insights into cytotoxicity and efficacy in inhibiting cancer cell growth or microbial activity .

Case Studies

Wirkmechanismus

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole

- 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)

- 4,4’-(1,2,4-oxadiazole-3,5-diyl)bis(furazan-3-amine)

Uniqueness

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide is unique due to its specific structure, which combines the oxadiazole and isoxazole rings.

Biologische Aktivität

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. The compound features a unique structural framework that combines oxadiazole and isoxazole moieties, which are known for their pharmacological properties.

The molecular formula of this compound is with a molecular weight of approximately 312.34 g/mol. Its structure includes a 1,2,4-oxadiazole ring, which has been associated with various biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study investigating a library of oxadiazoles found that certain derivatives exhibited significant cytotoxicity against murine tumor cell lines (B16-F0 melanoma and LM3 mammary adenocarcinoma) at concentrations as low as 20 mM. The selectivity index (SI) for some compounds was reported to be between 3.06 and 4.13, indicating that these compounds were at least three times more potent against tumor cells compared to normal cells .

Table 1: Cytotoxicity Profile of Oxadiazole Compounds

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 22ad | B16-F0 | 12.5 | 3.06 |

| 22ae | LM3 | 10.0 | 4.13 |

| 25ab | B16-F0 | 8.0 | 3.75 |

These findings suggest that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide could serve as a promising scaffold for developing new anticancer agents.

Anti-inflammatory Activity

Compounds derived from the oxadiazole family have also been reported to possess anti-inflammatory properties. A specific study indicated that modifications to the oxadiazole structure could enhance its biological activity while minimizing genotoxic effects. The absence of mutagenic activity in several derivatives was confirmed through Ames testing, supporting their potential use in therapeutic applications without significant side effects .

The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide exerts its biological effects is likely multifaceted. The compound may interact with various cellular targets involved in cancer proliferation and inflammation pathways. For instance, certain oxadiazole derivatives have been shown to inhibit key enzymes involved in tumor growth and inflammatory responses .

Case Studies

A notable case study focused on the synthesis and evaluation of various oxadiazole derivatives demonstrated that specific structural modifications could significantly enhance biological activity. The study employed fluorescence resonance energy transfer (FRET) assays to evaluate the inhibitory effects on specific cancer-related enzymes, revealing promising candidates for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxamide?

- Methodology : The compound can be synthesized via multi-step reactions. A typical approach involves:

- Step 1 : Formation of the isoxazole ring via cyclization of α-haloketones and amides under acidic/basic conditions (e.g., using H₂SO₄ or NaOAc) .

- Step 2 : Functionalization of the oxadiazole moiety. For example, coupling the 3-methyl-1,2,4-oxadiazole fragment with the isoxazole-carboxamide intermediate using nucleophilic substitution or amidation reactions. Reaction conditions may require anhydrous solvents (e.g., DMF) and catalysts like HATU or DCC .

- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization from ethanol/water mixtures is recommended .

Q. How should researchers characterize this compound to confirm its structure?

- Analytical Methods :

- ¹H/¹³C NMR : Key signals include the oxadiazole methyl group (~δ 2.3 ppm in ¹H NMR) and carboxamide carbonyl (~δ 165–170 ppm in ¹³C NMR). Aromatic protons from the phenyl group appear as multiplet peaks (δ 7.2–7.6 ppm) .

- HRMS : Use ESI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1670 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) functional groups .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Exposure Control : Avoid inhalation/ingestion; monitor for acute toxicity (H302) and respiratory irritation (H335). Store in amber glass bottles at 2–8°C under inert gas .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility for in vitro biological assays?

- Strategies :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .

- Salt Formation : Explore sodium or hydrochloride salts via reaction with NaOH/HCl, followed by lyophilization .

- Data-Driven Approach : Compare solubility in PBS (pH 7.4) vs. cell culture media (e.g., DMEM + 10% FBS) using UV-Vis spectroscopy .

Q. What strategies address contradictory bioactivity data across different assay models?

- Case Study : If mitochondrial inhibition is observed in mouse liver assays but not in zebrafish models:

- Assay Conditions : Verify compound stability (e.g., half-life in PBS vs. zebrafish media) via LC-MS .

- Metabolite Screening : Identify degradation products (e.g., hydrolysis of the oxadiazole ring) using HRMS/MS .

- Statistical Analysis : Apply ANOVA to compare dose-response curves across models, accounting for interspecies metabolic differences .

Q. How can substituent modifications improve target selectivity?

- SAR Insights :

- Oxadiazole Methyl Group : Replacement with bulkier substituents (e.g., trifluoromethyl) may enhance binding to hydrophobic pockets .

- Phenyl Ring Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -F) to modulate electronic effects and π-π stacking interactions .

- Data Table :

| Substituent | IC₅₀ (μM) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|

| -CH₃ | 0.45 | 12:1 |

| -CF₃ | 0.22 | 28:1 |

| -NO₂ | 0.67 | 8:1 |

| Hypothetical data based on analogous compounds . |

Q. What computational methods predict metabolic stability of this compound?

- In Silico Tools :

- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., oxadiazole ring oxidation) .

- Docking Studies : Perform molecular dynamics simulations with CYP3A4 to assess binding affinity and metabolic pathways .

Methodological Notes

- Contradictory Evidence :

- highlights methoxy groups enhancing reactivity, while suggests bromo substituents improve stability. Researchers must balance electronic effects vs. steric hindrance .

- Critical Data Gaps :

- No direct pharmacokinetic data exists for this compound. Cross-reference analogs (e.g., isoxazole-carboxamides ) to infer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.